![molecular formula C24H20N4OS B2880617 4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 850179-71-4](/img/structure/B2880617.png)
4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a novel compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound was first synthesized in 2012 by a group of researchers at the University of Karachi, Pakistan. Since then, several studies have been conducted to explore the synthesis method, mechanism of action, and potential applications of this compound.
Applications De Recherche Scientifique
Neuroprotective Agent
This compound has shown potential as a neuroprotective agent . Neuroprotection is a critical strategy for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The triazole-quinazolinone hybrid structure of the compound may offer protection to neuronal cells by reducing cell death and preserving neuronal function .
Anti-neuroinflammatory Properties
The anti-neuroinflammatory properties of this compound are significant in the context of human microglia cells. By inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), it can potentially reduce inflammation in the nervous system, which is beneficial for conditions like multiple sclerosis and Alzheimer’s disease .
Anticancer Activity
Fused triazole derivatives, such as the one , have been evaluated for their anticancer activity . They target specific proteins involved in cancer cell proliferation and spread, such as the epidermal growth factor receptor (EGFR). This compound could be developed as a potent anticancer agent, especially against cancers where EGFR overexpression is a concern .
EGFR Inhibition
The compound’s ability to inhibit EGFR is particularly noteworthy. EGFR plays a crucial role in cell survival, growth, differentiation, and tumor formation. By inhibiting this receptor, the compound could serve as a targeted therapy for various cancers, including breast, ovarian, head, neck, and colon cancers .
Synthesis of Novel Scaffolds
The structural complexity of this compound makes it a valuable scaffold for the synthesis of novel pharmaceutical agents. Its triazole-quinazolinone core can be modified to create new compounds with diverse pharmacological activities .
Pharmacophore Development
Lastly, the compound serves as an excellent pharmacophore model for drug development. Its unique structure can be used to design new drugs with improved selectivity, safety, and efficacy. The pharmacophore combination strategies derived from this compound can lead to the discovery of new therapeutic agents .
Mécanisme D'action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-neuroinflammatory responses .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to significant changes in the function of these proteins, resulting in neuroprotective and anti-inflammatory properties .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis , and the NF-kB inflammatory pathway . The inhibition of these pathways results in the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Pharmacokinetics
The compound’s neuroprotective and anti-inflammatory properties suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties that allow it to reach its target sites effectively .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Propriétés
IUPAC Name |
4-benzyl-1-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS/c1-17-11-13-19(14-12-17)16-30-24-26-25-23-27(15-18-7-3-2-4-8-18)22(29)20-9-5-6-10-21(20)28(23)24/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZPDRMHJNDKRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.